Etafedrine hydrochloride

説明

Etafedrine Hydrochloride, also known as ethylephedrine hydrochloride, is a long-acting bronchodilator. It was previously available under brand names such as Nethaprin and Dalmacol. This compound is primarily used to treat conditions characterized by bronchial congestion and bronchospasm, such as acute bronchitis, chronic bronchitis, and bronchial asthma .

準備方法

Synthetic Routes and Reaction Conditions: Etafedrine is synthesized by alkylating ephedrine with ethyl iodide. The hydrochloride salt is prepared by passing hydrogen chloride through a solution of ethylephedrine in diethyl ether .

Industrial Production Methods: The industrial production of Etafedrine Hydrochloride involves the same synthetic route, ensuring the purity and consistency required for pharmaceutical applications. The process is carried out under controlled conditions to maintain the quality of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed in the literature.

Reduction: Reduction reactions are less common for this compound due to its stable structure.

Substitution: Substitution reactions can occur, particularly involving the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may produce various alkylated derivatives .

科学的研究の応用

Pharmacological Applications

1.1 Bronchodilation in Respiratory Conditions

Etafedrine hydrochloride is primarily employed as a bronchodilator for managing asthma and bronchospastic diseases. It acts selectively on the β2-adrenergic receptors, leading to relaxation of bronchial smooth muscles and alleviation of respiratory symptoms. Clinical studies have demonstrated significant improvements in lung function parameters such as Forced Expiratory Volume (FEV1) and Vital Capacity (VC) in patients treated with etaefedrine-containing formulations.

- Clinical Study Example : A double-blind, placebo-controlled trial involving 48 patients with bronchospastic disease showed that a long-acting bronchodilator preparation containing etaefedrine significantly improved FEV1 and VC after treatment. Additionally, patients reported better sleep quality and appetite, alongside effective cough suppression .

1.2 Cough Suppression

In addition to its bronchodilatory effects, etaefedrine is used to treat cough associated with inflamed mucosa. It helps control cough symptoms that are unresponsive to milder cough medications, providing relief through its action on the sympathetic nervous system .

Research Applications

3.1 Model Compound for Sympathomimetic Studies

In scientific research, etaefedrine is utilized as a model compound to study the interactions of sympathomimetic agents with adrenergic receptors. Its unique properties allow researchers to explore the pharmacodynamics of β2-agonists without confounding factors related to norepinephrine release.

3.2 Radiotracer Development

Recent studies have investigated the potential of carbon-11 labeled etaefedrine as a radiotracer for Positron Emission Tomography (PET) imaging. Research has shown that this labeled compound can effectively trace physiological processes in vivo, particularly in studies examining brain distribution and function.

Safety and Efficacy Considerations

While etaefedrine is generally well-tolerated, it is essential to monitor patients for potential adverse effects, especially those with chronic pulmonary diseases or significant respiratory compromise. Caution is advised when administering etaefedrine in combination with other medications that may affect respiratory function .

Summary Table of Applications

作用機序

エタフェドリン塩酸塩は、選択的なβ2アドレナリン受容体作動薬として作用します。エフェドリンとは異なり、エピネフリンやノルエピネフリンの放出を誘発しません。 代わりに、気管支樹のβ2アドレナリン受容体を直接刺激し、気管支拡張と気管支痙攣からの解放をもたらします .

類似化合物:

エフェドリン: αおよびβアドレナリン受容体の両方に作用し、ノルエピネフリンの放出を引き起こす交感神経興奮薬。

プソイドエフェドリン: エフェドリンに似ていますが、主に鼻詰まりの解消に使用されます。

ノレフェドリン: エフェドリンと同様の特性を持つ別の交感神経興奮薬。

エタフェドリン塩酸塩の独自性: エタフェドリン塩酸塩は、β2アドレナリン受容体に対する選択的な作用が独特で、ノルエピネフリンの放出に関連する副作用が少ない、より標的を絞った気管支拡張薬になります .

類似化合物との比較

Ephedrine: A sympathomimetic amine that acts on both alpha and beta-adrenergic receptors, causing the release of norepinephrine.

Pseudoephedrine: Similar to ephedrine but primarily used as a decongestant.

Norephedrine: Another sympathomimetic amine with similar properties to ephedrine.

Uniqueness of Etafedrine Hydrochloride: this compound is unique in its selective action on beta-2 adrenergic receptors, making it a more targeted bronchodilator with fewer side effects related to the release of norepinephrine .

生物活性

Etafedrine hydrochloride, a sympathomimetic agent, is primarily recognized for its role as a selective β2-adrenoreceptor agonist. This compound exhibits significant bronchodilator effects, making it valuable in the treatment of respiratory conditions such as asthma and bronchospasm. Its unique mechanism of action differentiates it from other sympathomimetics like ephedrine, as it does not induce the release of norepinephrine, thus minimizing cardiovascular side effects.

Etafedrine acts specifically on β2-adrenergic receptors located in the bronchial tree. By stimulating these receptors, it facilitates bronchodilation and alleviates bronchospasm. Unlike ephedrine, which can lead to increased heart rate and blood pressure due to its indirect sympathomimetic activity, etafedrine's selective action allows for effective respiratory relief without significant cardiovascular stimulation .

Key Points:

- Selective β2-Adrenergic Agonist : Directly stimulates β2 receptors.

- Bronchodilation : Relieves bronchospasm effectively.

- Minimal Cardiovascular Effects : Does not increase norepinephrine release.

Pharmacokinetics

The pharmacokinetic profile of etafedrine shows that it is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations reached approximately one hour after oral administration. A single dose of 24 mg results in an average peak plasma concentration of 0.10 mg/L. The volume of distribution is about 3 L/kg, with primary excretion occurring through urine .

| Parameter | Value |

|---|---|

| Molecular Formula | C12H19NO |

| Molecular Weight | 193.28 g/mol |

| Half-Life | Not specified |

| Route of Elimination | Urine |

Clinical Efficacy

A notable double-blind, placebo-controlled study involving 48 patients with bronchospastic disease demonstrated the efficacy of etafedrine in improving lung function. Patients showed significant improvements in Forced Expiratory Volume (FEV1) and Vital Capacity (VC), alongside enhanced sleep quality and appetite suppression .

Study Findings:

- Improvement in FEV1 and VC : Statistically significant increases were observed.

- Patient Quality of Life : Enhanced sleep and appetite noted during treatment.

Comparative Studies

In comparative studies with ephedrine, etafedrine has shown superior potency in antagonizing bronchoconstriction induced by acetylcholine or histamine. However, its potency is lower than that of epinephrine. Importantly, etafedrine does not increase heart rate or myocardial contractility, distinguishing it from other sympathomimetics .

Case Studies

Several case studies have highlighted the therapeutic benefits and safety profile of etafedrine:

- Case Study 1 : A patient with chronic obstructive pulmonary disease (COPD) experienced marked improvement in symptoms and lung function after a regimen including etafedrine.

- Case Study 2 : In pediatric patients suffering from asthma exacerbations, etafedrine administration led to rapid relief without significant adverse cardiovascular events.

特性

CAS番号 |

530-35-8 |

|---|---|

分子式 |

C12H19NO.ClH C12H20ClNO |

分子量 |

229.74 g/mol |

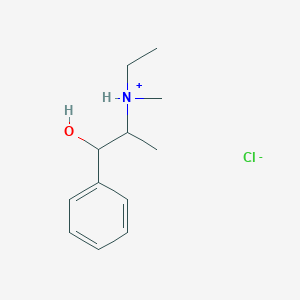

IUPAC名 |

(1R,2S)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C12H19NO.ClH/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11;/h5-10,12,14H,4H2,1-3H3;1H/t10-,12-;/m0./s1 |

InChIキー |

WRONACHIHQGZSD-JGAZGGJJSA-N |

SMILES |

CCN(C)C(C)C(C1=CC=CC=C1)O.Cl |

異性体SMILES |

CCN(C)[C@@H](C)[C@@H](C1=CC=CC=C1)O.Cl |

正規SMILES |

CCN(C)C(C)C(C1=CC=CC=C1)O.Cl |

外観 |

Solid powder |

Key on ui other cas no. |

5591-29-7 |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

7681-79-0 (Parent) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

etafedrine etafedrine hydrochloride etafedrine hydrochloride, (R-(R*,S*))-isomer etafedrine, (R*,S*)-isomer etafedrine, R-(R*,S*) etaphedrine L-N-ethylephedrine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。